molecular formula C14H11IO B1324074 3-Iodo-3'-methylbenzophenone CAS No. 951887-36-8

3-Iodo-3'-methylbenzophenone

Cat. No.: B1324074
CAS No.: 951887-36-8
M. Wt: 322.14 g/mol
InChI Key: DFJZTERJPKIVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-3'-methylbenzophenone is a halogenated aromatic ketone characterized by a benzophenone backbone (two benzene rings connected by a carbonyl group) with an iodine atom at the 3-position of one ring and a methyl group at the 3'-position of the other. Its molecular formula is C₁₄H₁₁IO, with a molecular weight of 322.15 g/mol.

Properties

IUPAC Name

(3-iodophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJZTERJPKIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281543
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-36-8
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-3’-methylbenzophenone typically involves the iodination of 3’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-3’-methylbenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-3’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Iodo-3’-methylbenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-3’-methylbenzophenone involves its interaction with molecular targets through its aromatic and halogenated structure. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s electronic properties, altering its behavior in chemical reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Iodo-3'-methylbenzophenone Iodo (3-), methyl (3'-) C₁₄H₁₁IO 322.15 Potential use in cross-coupling reactions -
2-Chloro-3'-methylbenzophenone Chloro (2-), methyl C₁₄H₁₁ClO 230.69 Industrial research applications
3-Chloro-4"-4"-methylbenzophenone Chloro (3-), methyl C₁₄H₁₁ClO 230.69 m.p. 97–98°C; synthetic intermediate
3'-Iodoacetophenone Iodo (3-), acetyl C₈H₇IO 246.05 Organic synthesis precursor
2,2',3,5'-tetrahydroxy-3'-methylbenzophenone (227) Hydroxyl, methyl C₁₄H₁₂O₄ 244.24 Bioactive fungal metabolite

Key Findings and Implications

Halogen Effects : Iodine's larger size and polarizability enhance reactivity in substitution reactions compared to chlorine, though this may increase molecular weight and reduce solubility.

Positional Isomerism : Substituent positions (e.g., 3- vs. 2-) significantly influence melting points and crystalline packing, as seen in 3-chloro derivatives .

Functional Groups: Hydroxyl and methoxy groups in analogs like compound 227 enhance bioactivity, suggesting that this compound's iodomethyl configuration might offer unique interaction profiles in biological systems .

Synthetic Utility : The iodine substituent positions this compound as a candidate for advanced organic synthesis, particularly in palladium-catalyzed reactions.

Biological Activity

3-Iodo-3'-methylbenzophenone (CAS Number: 951887-36-8) is an organic compound that belongs to the benzophenone class. Its structure consists of a benzophenone core with an iodine atom at the 3-position and a methyl group at the 3'-position. This unique substitution pattern has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Molecular Formula: C₁₄H₁₁IO
Molecular Weight: 336.14 g/mol

The synthesis of this compound typically involves the iodination of 3'-methylbenzophenone through electrophilic aromatic substitution. Common methods include using iodine (I₂) along with oxidizing agents like nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) in the presence of acetic acid as a catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, enhancing its reactivity and interactions with biomolecules. The methyl group influences the electronic properties, affecting its behavior in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds within the benzophenone class, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.48 µg/mL to over 1000 µg/mL depending on the specific compound and target organism .

Anticancer Activity

Research into the anticancer potential of benzophenone derivatives has revealed promising results. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung adenocarcinoma (H1563). The IC₅₀ values for these activities vary significantly based on structural modifications but suggest a potential for development as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC₅₀)
This compoundVaries; significant activityVaries; promising results
4-Iodo-3'-methylbenzophenoneLower than 3-Iodo variantModerate cytotoxicity
3-Bromo-3'-methylbenzophenoneModerate activityLimited efficacy

The data indicates that the presence of iodine in the structure significantly enhances both antimicrobial and anticancer activities compared to brominated analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzophenones showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values lower than traditional antibiotics like nitrofurantoin .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited IC₅₀ values below 100 µM against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.